1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate
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Overview
Description
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 1-Amino-3-(pyridin-2-yl)propan-2-ol. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness: 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is unique due to its specific structure, which combines an amino group, a pyridine ring, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O5 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-amino-3-pyridin-2-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c9-6-8(11)5-7-3-1-2-4-10-7;3-1(4)2(5)6/h1-4,8,11H,5-6,9H2;(H,3,4)(H,5,6) |
InChI Key |
ZMCBEGPQVJBREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CN)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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